3-(butylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide
Overview
Description
3-(butylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a butylsulfamoyl group and a thiazolyl group
Scientific Research Applications
3-(butylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactionsThe thiazolyl group is then introduced via cyclization reactions involving thioamides and α-haloketones .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(butylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated benzamides.
Mechanism of Action
The mechanism of action of 3-(butylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The thiazolyl group is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Butyl [2-(butylsulfanyl)-1,3-thiazol-4-yl]acetate
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
Uniqueness
3-(butylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazolyl group, in particular, differentiates it from other benzamide derivatives .
Properties
IUPAC Name |
3-(butylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-2-3-7-16-22(19,20)12-6-4-5-11(10-12)13(18)17-14-15-8-9-21-14/h4-6,8-10,16H,2-3,7H2,1H3,(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKVJHLIAKHZFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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